molecular formula C19H17ClNO4+ B12506765 17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride

17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride

Cat. No.: B12506765
M. Wt: 358.8 g/mol
InChI Key: GYFSYEVKFOOLFZ-UHFFFAOYSA-O
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Description

17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate pentacyclic framework, which includes multiple oxygen and nitrogen atoms, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 17-Methoxy-5,7-dioxa-13-azoniapentacyclo[118002,1004,8015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride involves several steps, typically starting with the preparation of the core pentacyclic structureIndustrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can yield hydroquinone derivatives .

Scientific Research Applications

17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its interactions with DNA and proteins, particularly in the context of cancer research. In medicine, it shows promise as a therapeutic agent due to its ability to modulate specific molecular pathways. Industrial applications include its use as a precursor for the production of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. For example, it may act as a calcium channel blocker, influencing cardiovascular function .

Comparison with Similar Compounds

17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride can be compared with other similar compounds, such as berberrubine and other alkaloids. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of methoxy and dioxa groups in this compound contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C19H17ClNO4+

Molecular Weight

358.8 g/mol

IUPAC Name

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride

InChI

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H/p+1

InChI Key

GYFSYEVKFOOLFZ-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.Cl

Origin of Product

United States

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